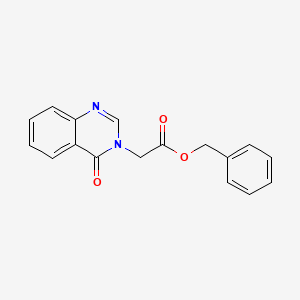

benzyl (4-oxo-3(4H)-quinazolinyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl (4-oxo-3(4H)-quinazolinyl)acetate is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of quinazoline derivatives. These compounds are known for their diverse pharmacological properties and have been explored for their potential in various biological applications.

Synthesis Analysis

The synthesis of quinazoline derivatives, including compounds similar to this compound, often involves palladium-catalyzed oxidative carbonylation reactions of ethynylaniline derivatives or the aerobic oxidative synthesis via benzyl C-H bond amination. These methods provide efficient pathways for creating a wide array of quinazoline derivatives (Costa et al., 2004; Han et al., 2011).

Molecular Structure Analysis

Structural analyses of quinazoline derivatives reveal complex molecular arrangements. For instance, the study of 5-Benzyl-7,9-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinolin-1-ium chloride acetic acid solvate provides insights into the aromatic and heterocyclic interactions within these compounds, highlighting the diverse potential for chemical modifications and the impact on molecular properties (Baumer et al., 2004).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including iodine-catalyzed synthesis, which results in the formation of different quinazoline oxides and related compounds. These reactions are significant for the functionalization and further exploration of the quinazoline scaffold in chemical and pharmaceutical research (Lee et al., 2012).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in drug formulation and chemical synthesis. The detailed crystal structure and intermolecular interactions can be understood through techniques like X-ray crystallography and Hirshfeld surface analysis, providing valuable information on the stability and reactivity of these compounds (Geesi, 2020).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives, including their reactivity, potential for substitution reactions, and electronic characteristics, are areas of active research. Studies involving density functional theory (DFT) calculations and molecular orbital analysis help elucidate these properties, aiding in the design and development of new compounds with desired chemical behaviors (Bakheit et al., 2023).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

benzyl 2-(4-oxoquinazolin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-16(22-11-13-6-2-1-3-7-13)10-19-12-18-15-9-5-4-8-14(15)17(19)21/h1-9,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHSTVIWJPSBEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN2C=NC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5639969.png)

![N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5639972.png)

![2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5639979.png)

![{3-propyl-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5639980.png)

![1-tert-butyl-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1H-pyrrole-3-carboxamide](/img/structure/B5639981.png)

![2-(2-methoxyethyl)-8-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5640029.png)

![4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine](/img/structure/B5640036.png)

![8-[4-(1H-imidazol-1-yl)butanoyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5640043.png)